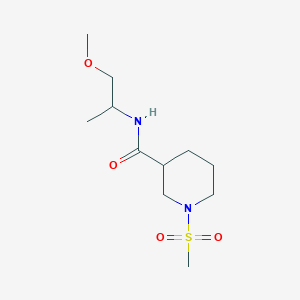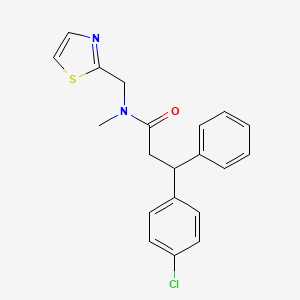
2-(2-chlorophenoxy)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-methylbutanamide, also known as Chloroquine, is a synthetic compound that belongs to the class of 4-aminoquinolines. It was initially developed as an antimalarial drug but has since been found to have potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-methylbutanamide involves the inhibition of lysosomal function. This compound is a weak base that accumulates in acidic compartments such as lysosomes. It inhibits the activity of lysosomal enzymes, leading to the accumulation of undigested material in the lysosomes. This compound also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of autophagy, the inhibition of viral replication, and the induction of apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenoxy)-N-methylbutanamide in lab experiments include its ability to inhibit autophagy, viral replication, and induce apoptosis. It is also relatively easy to synthesize and purify. However, this compound has limitations in that it can be toxic to cells at high concentrations and can interfere with lysosomal function, leading to the accumulation of undigested material in the lysosomes.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenoxy)-N-methylbutanamide. One potential direction is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another direction is the study of the role of this compound in the regulation of immune responses, as it has been found to have anti-inflammatory effects. Additionally, the study of the effect of this compound on other cellular processes such as apoptosis and cell cycle regulation could provide insights into its potential applications in cancer therapy.
Conclusion
In conclusion, this compound, also known as this compound, has potential applications in various scientific research fields. Its ability to inhibit autophagy, viral replication, and induce apoptosis makes it a valuable tool in the study of cellular processes and diseases. However, its limitations in terms of toxicity and interference with lysosomal function must be taken into consideration. Further studies on the development of new derivatives and the role of this compound in the regulation of immune responses and cancer therapy could provide valuable insights into its potential applications.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-methylbutanamide involves a multistep process. The first step involves the reaction of 2-chlorophenol with thionyl chloride to form 2-chlorophenyl chloride. The 2-chlorophenyl chloride is then reacted with N-methylbutanamine to obtain this compound. The final product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-methylbutanamide has been found to have potential applications in various scientific research fields. It has been used as a tool in the study of autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. This compound has been found to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
This compound has also been used in the study of viral infections such as HIV, Zika, and Ebola. It has been found to inhibit the replication of these viruses by interfering with the acidification of endosomes, which is necessary for viral entry into host cells. Additionally, this compound has been used in the study of cancer, where it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-9(11(14)13-2)15-10-7-5-4-6-8(10)12/h4-7,9H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBBQYQOCVIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)
![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6135532.png)
![2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B6135543.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)